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Compound of Interest

Compound Name: Oxazol-5-YL-methylamine

Cat. No.: B15147029

For Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, is a
prominent scaffold in medicinal chemistry, bestowing a diverse range of biological activities
upon its derivatives. Among these, "Oxazol-5-yl-methylamine" derivatives have emerged as a
particularly promising class of compounds, demonstrating significant potential in the
development of novel therapeutic agents. This technical guide provides an in-depth overview of
the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and
enzyme-inhibiting properties. The information is presented to facilitate further research and
drug development efforts in this area.

Anticancer Activity

Derivatives of oxazol-5-yl-methylamine have demonstrated notable cytotoxic effects against a
variety of cancer cell lines. The primary mechanism of action for some of these compounds
involves the inhibition of key signaling pathways crucial for cancer cell proliferation and
survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected Oxazol-5-yl-
methylamine derivatives, as indicated by their half-maximal inhibitory concentration (IC50)
values.
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Compound Class Cancer Cell Line IC50 (pM) Reference
2-(2-
aminobenzo[d]thiazol-  HeLa (Cervical
0.38 [1]
6-yl) benzo[d]oxazol- Cancer)

5-amine derivatives

3-(2-aminooxazol-5-
HCT116 (Colorectal
yl)-2H-chromen-2-one ) 71.8
o Carcinoma)
derivatives

MCF7 (Breast

_ 74.1
Carcinoma)
Oxazol-2-amine Molm-13 (Acute o
o . ) Potent Inhibition
derivatives Myeloid Leukemia)

MV4-11 (Acute
Myeloid Leukemia)

Potent Inhibition

Note: "Potent Inhibition" indicates that the source reported significant activity without specifying
a precise IC50 value in the abstract.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The anticancer activity of these derivatives is commonly assessed using the Sulforhodamine B
(SRB) assay, a colorimetric method for determining cell density based on the measurement of
cellular protein content.

Workflow for Sulforhodamine B (SRB) Assay

Click to download full resolution via product page

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.

Methodology:
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o Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and
allowed to attach overnight.

o Compound Treatment: The cells are then treated with various concentrations of the oxazol-

5-yl-methylamine derivatives.

 Incubation: The plates are incubated for a period of 48 to 72 hours.

o Fixation: The cells are fixed in situ by the gentle addition of cold 10% (w/v) trichloroacetic
acid (TCA).

« Staining: The fixed cells are washed and then stained with a 0.4% (w/v) solution of
Sulforhodamine B in 1% acetic acid.

e Washing: Unbound dye is removed by washing with 1% acetic acid.

e Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

o Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 570

nm. The IC50 value is then calculated from the dose-response curve.

Signaling Pathway: FLT3 Inhibition in Acute Myeloid
Leukemia (AML)

A significant target for some oxazol-5-yl-methylamine derivatives is the FMS-like tyrosine
kinase 3 (FLT3) receptor. Mutations in FLT3 are common in AML and lead to constitutive
activation of downstream signaling pathways, promoting uncontrolled cell proliferation and
survival. Inhibition of FLT3 by these derivatives can block these oncogenic signals.

FLT3 Signaling Pathway in AML
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Caption: Simplified FLT3 signaling pathway and its inhibition in AML.
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Antimicrobial Activity

Certain oxazol-5-yl-methylamine derivatives have exhibited promising activity against a range
of bacterial and fungal pathogens. This suggests their potential as lead compounds for the
development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected
derivatives against various microbial strains.

Compound Class Microbial Strain MIC (pg/mL) Reference
3-(2-aminooxazol-5-
Staphylococcus ]

yl)-2H-chromen-2-one Active

o aureus
derivatives
Bacillus subtilis Active
Escherichia coli Active
Pseudomonas )

_ Active

aeruginosa
Candida albicans Active
Aspergillus niger Active

Note: "Active" indicates that the source reported antimicrobial activity without specifying a
precise MIC value in the abstract.

Experimental Protocol: Tube Dilution Method

The antimicrobial efficacy of these compounds is typically determined using the tube dilution
method to establish the Minimum Inhibitory Concentration (MIC).

Workflow for Tube Dilution Method
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Caption: Workflow of the tube dilution method for MIC determination.
Methodology:

» Serial Dilution: A series of twofold dilutions of the oxazol-5-yl-methylamine derivative is
prepared in a liquid growth medium in test tubes.

¢ Inoculation: Each tube is inoculated with a standardized suspension of the test
microorganism.

¢ Incubation: The tubes are incubated under conditions optimal for the growth of the
microorganism (e.g., 37°C for 24 hours for bacteria).

e Observation: Following incubation, the tubes are visually inspected for turbidity, which
indicates microbial growth.

o MIC Determination: The MIC is recorded as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Oxazol-5-yl-methylamine derivatives have also been investigated for their ability to inhibit
various enzymes, highlighting their potential in treating a range of diseases, including
neurodegenerative disorders.

Quantitative Enzyme Inhibition Data

The table below summarizes the IC50 values of select derivatives against key enzymes.
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Compound Class Enzyme IC50 (pM) Reference
2-substituted )
Acetylcholinesterase
benzo[d]oxazol-5- 0.052 [2]
. _ (AChE)
amine derivatives
Butyrylcholinesterase
1.085 [2]
(BUuChE)
4-(2-methyloxazol-4- ) ]
] Monoamine Oxidase
yl)benzenesulfonamid 43.3
A (MAO-A)
e
Monoamine Oxidase
3.47
B (MAO-B)
trans-amino-5- ]
Butyrylcholinesterase
arylethenyl-oxazole ~30 [3]

derivatives

(BChE)

Experimental Protocol: Acetylcholinesterase (AChE)
Inhibition Assay (Ellman's Method)

The inhibitory activity against acetylcholinesterase is often determined using a

spectrophotometric method developed by Eliman.

Workflow for AChE Inhibition Assay

Prepare reaction mixture:
Phosphate buffer, DTNB,
and test compound

—

’ Add AChE enzyme

. Add substrate
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Caption: Workflow of the Ellman’s method for AChE inhibition assay.

Methodology:
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e Reaction Mixture Preparation: A reaction mixture containing phosphate buffer (pH 8.0), 5,5'-
dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound is prepared in a 96-well plate.

e Enzyme Addition: Acetylcholinesterase enzyme is added to the mixture.
e Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

o Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine
iodide.

 Incubation and Measurement: The hydrolysis of acetylthiocholine by AChE produces
thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color
formation is measured by monitoring the absorbance at 412 nm. The percentage of inhibition
is calculated by comparing the rates of reaction with and without the inhibitor.

Conclusion

"Oxazol-5-yl-methylamine" derivatives represent a versatile and promising scaffold in drug
discovery. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities
warrant further investigation. The data and protocols presented in this guide are intended to
serve as a valuable resource for researchers dedicated to advancing the therapeutic potential
of this important class of compounds. Future studies should focus on optimizing the structure-
activity relationships of these derivatives to enhance their potency and selectivity for specific
biological targets, ultimately leading to the development of novel and effective therapeutic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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